N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Description

BenchChem offers high-quality N-(Tert-butoxycarbonyl)-O-ethyltyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Tert-butoxycarbonyl)-O-ethyltyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

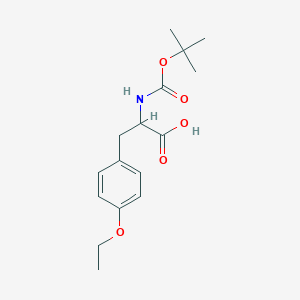

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAAKQIHUIOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402817 | |

| Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247088-44-4 | |

| Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

In the intricate field of peptide chemistry and drug development, the precise control of reactive functional groups is paramount. N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly referred to as Boc-Tyr(Et)-OH, is a specialized amino acid derivative designed for this purpose. It serves as a critical building block in the synthesis of complex peptides, particularly within the framework of Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

The molecule features two key protective modifications to the parent amino acid, L-tyrosine. The α-amino group is temporarily protected by a tert-butoxycarbonyl (Boc) group, while the phenolic hydroxyl group of the side chain is permanently protected by an ethyl ether linkage. This dual-protection scheme is fundamental to its utility. The acid-labile Boc group allows for iterative, controlled elongation of the peptide chain, while the robust ethyl ether shields the tyrosine side chain from undesired reactions throughout the synthesis.[1] The use of O-alkylated tyrosine derivatives is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate the pharmacological properties of peptide-based drugs, including opioid receptor modulators and PET imaging agents.[2][3] This guide provides a comprehensive overview of Boc-Tyr(Et)-OH, from its synthesis and physicochemical properties to its strategic application in peptide science.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of Boc-Tyr(Et)-OH is essential for its effective use in the laboratory. These properties dictate storage conditions, solvent choice, and reaction monitoring.

| Property | Value | References |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [4] |

| Synonyms | Boc-Tyr(Et)-OH, N-Boc-O-ethyl-L-tyrosine | [5] |

| CAS Number | 76757-91-0 | [5] |

| Molecular Formula | C₁₆H₂₃NO₅ | [5][6] |

| Molecular Weight | 309.36 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in DMF, DCM, Chloroform | [7] |

Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

The synthesis of Boc-Tyr(Et)-OH is typically a two-step process starting from L-tyrosine. The causality behind this sequence is critical: the more nucleophilic amino group must be protected first to prevent it from competing with the phenoxide ion in the subsequent O-alkylation step.

Step 1: N-α-Boc Protection

The first step involves the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.[8]

Step 2: O-Ethylation of the Phenolic Hydroxyl Group

With the amine protected, the phenolic hydroxyl group can be selectively alkylated. This is achieved by first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a highly nucleophilic phenoxide. This phenoxide then undergoes a Williamson ether synthesis with an ethylating agent like ethyl iodide or diethyl sulfate.

Synthesis Workflow Diagram

Caption: Two-step synthesis of Boc-Tyr(Et)-OH from L-Tyrosine.

Experimental Protocol: Synthesis of Boc-Tyr(Et)-OH

This protocol is an illustrative method based on established chemical principles for N-protection and O-alkylation.[8][9]

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl iodide (EtI)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

Part A: Synthesis of N-Boc-L-Tyrosine (Boc-Tyr-OH)

-

Dissolve L-Tyrosine (1 equivalent) in an aqueous solution of 1M NaOH (2.5 equivalents) in a reaction vessel. Stir until a clear solution is formed, ensuring the pH is ≥12.

-

In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane.

-

Add the (Boc)₂O solution dropwise to the L-Tyrosine solution while stirring vigorously at room temperature.

-

Maintain the basic pH by adding 1M NaOH as needed. Let the reaction proceed overnight.

-

After completion (monitored by TLC), wash the aqueous phase with a nonpolar solvent like ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. A white precipitate of Boc-Tyr-OH will form.[10]

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent under reduced pressure to yield Boc-Tyr-OH as a white solid.[10]

Part B: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine (Boc-Tyr(Et)-OH)

-

Carefully wash sodium hydride (NaH, 1.2 equivalents) with hexanes to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

-

Dissolve the Boc-Tyr-OH (1 equivalent) from Part A in anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

-

Allow the mixture to stir for 30-60 minutes at room temperature. Effervescence (H₂ gas) should be observed as the phenoxide is formed.

-

Cool the reaction back to 0°C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain pure Boc-Tyr(Et)-OH.

Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a robust method for peptide synthesis where the Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are designed to be stable to these conditions.[1][7] The ethyl ether of Boc-Tyr(Et)-OH is highly stable to TFA, making it an ideal protecting group for this strategy. It prevents acylation of the hydroxyl group during subsequent coupling steps and protects it from modification by carbocations generated during Boc deprotection.[1]

Boc-SPPS Cycle Workflow

Caption: A single coupling cycle using Boc-Tyr(Et)-OH in Boc-SPPS.

Protocol: Incorporation of Boc-Tyr(Et)-OH in Boc-SPPS

This protocol outlines a single coupling cycle on a pre-loaded resin (e.g., MBHA resin for a C-terminal amide).

Materials:

-

Peptide synthesis vessel

-

MBHA resin pre-loaded with the C-terminal amino acid

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-Tyr(Et)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Protocol:

-

Resin Swelling: Place the resin in the reaction vessel and swell in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Nα-Boc Deprotection: Drain the solvent. Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group from the resin-bound amino acid.[1]

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.

-

Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 10 minutes to neutralize the ammonium salt and generate a free amine. Wash again with DMF (3x) and DCM (3x).[1]

-

Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Et)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring and Washing: Monitor the coupling completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove all excess reagents.[10]

-

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Side-Chain Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. The ethyl ether on the tyrosine side chain is stable to TFA but requires a very strong acid for cleavage. Anhydrous hydrogen fluoride (HF) is the standard cleavage reagent in Boc-SPPS.

The cleavage cocktail typically includes HF and a scavenger, such as anisole, to trap the reactive carbocations generated during the process, thus preventing modification of sensitive residues like tryptophan and methionine. The choice of a "low-high" HF procedure can be beneficial for complex peptides, where a milder initial cleavage step helps minimize side reactions.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a highly valuable, specialized reagent for peptide synthesis. Its rationally designed protection scheme provides chemists with precise control over reactivity, enabling the construction of complex peptide architectures. The stability of the O-ethyl group under standard Boc-SPPS cycle conditions ensures the integrity of the tyrosine residue, while its ultimate lability to strong acid allows for complete deprotection at the final stage. Understanding the synthesis, reactivity, and proper handling of Boc-Tyr(Et)-OH empowers researchers in drug discovery and materials science to build novel peptides with tailored functions and enhanced therapeutic potential.

References

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Nishiyama, Y., & Ishizuka, S. (2001). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical & Pharmaceutical Bulletin, 49(2), 233–235. Retrieved from [Link]

- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.

-

PrepChem.com. (n.d.). Synthesis of Boc-O-Methyl-Tyrosine (Boc-O-Me-Tyr). Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). N-Boc-O-tert-butyl-L-tyrosine, 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-tyr(boc)-OH. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem Compound Database. Retrieved from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. Retrieved from [Link]

- Venuti, M. C., Jones, G. H., & Young, J. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 52(16), 3627-3634.

- Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 273-288.

-

National Center for Biotechnology Information. (n.d.). tert-Butoxycarbonyl-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Tyr(tBu)-OH [47375-34-8]. Retrieved from [Link]

- Google Patents. (n.d.). US7217835B2 - Production method of O-substituted tyrosine compound.

-

Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Retrieved from [Link]

-

Di Grigoli, G., et al. (2024). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. Pharmaceuticals, 17(1), 123. Retrieved from [Link]

-

Kim, M., et al. (2022). Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease. European Journal of Medicinal Chemistry, 239, 114517. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BOC-TYR(ET)-OH | 76757-91-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 9. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Alchemist's Amino Acid: A Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Abstract

In the intricate world of peptide synthesis and drug discovery, precision and control are paramount. The targeted modification of amino acids is a cornerstone of this field, enabling the creation of novel peptides with enhanced stability, bioavailability, and therapeutic efficacy. This guide provides an in-depth technical exploration of N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a key building block in the synthesis of advanced peptides. We will delve into its chemical and physical properties, synthesis and purification protocols, and its critical role in solid-phase peptide synthesis (SPPS). Furthermore, this guide will equip researchers with the necessary knowledge for its characterization, handling, and storage, ensuring both scientific integrity and laboratory safety.

Introduction: The Strategic Importance of Protected Amino Acids

The synthesis of a peptide with a defined sequence necessitates the strategic use of protecting groups. These temporary modifications to the reactive functional groups of amino acids prevent unwanted side reactions during the formation of peptide bonds. N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a quintessential example of a strategically protected amino acid, offering researchers precise control over the reactivity of both the alpha-amino group and the phenolic hydroxyl group of tyrosine.

The tert-butoxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino functionality, was a revolutionary development in peptide chemistry, enabling the stepwise and controlled assembly of amino acids.[1] The ethyl ether linkage on the phenolic side chain of tyrosine provides robust protection against various reagents used in peptide synthesis, and its presence can enhance the lipophilicity of the resulting peptide, potentially improving membrane permeability and bioavailability.[2] This dual-protection strategy makes N-(Tert-butoxycarbonyl)-O-ethyltyrosine an invaluable tool for the synthesis of complex and therapeutically relevant peptides, particularly those intended for applications in cancer treatment and neuropharmacology.[2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is fundamental to its effective application in the laboratory. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 76757-91-0 | [2] |

| Molecular Formula | C₁₆H₂₃NO₅ | [2] |

| Molecular Weight | 309.36 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 87 - 91 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage Temperature | 0 - 8 °C | [2] |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is typically a two-step process commencing with the commercially available amino acid, L-tyrosine. The first step involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the ethylation of the phenolic hydroxyl group.

Step 1: N-Boc Protection of L-Tyrosine

The introduction of the Boc group is a standard procedure in peptide chemistry, most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][7]

Protocol:

-

Dissolve L-tyrosine in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran) and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, to the solution to deprotonate the amino group, thereby increasing its nucleophilicity. The pH should be maintained above 12.[6]

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, often in batches, while stirring vigorously.

-

Allow the reaction to proceed at room temperature for several hours.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3.[7]

-

Extract the N-Boc-L-tyrosine product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Step 2: O-Ethylation of N-Boc-L-Tyrosine

The second step involves the alkylation of the phenolic hydroxyl group with an ethylating agent.

Protocol:

-

Dissolve the N-Boc-L-tyrosine obtained from the previous step in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Introduce the ethylating agent, typically ethyl iodide or ethyl bromide, to the reaction mixture.

-

Heat the reaction mixture gently (e.g., to 40-60 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, quench the reaction by adding water.

-

Extract the N-(Tert-butoxycarbonyl)-O-ethyltyrosine product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a cornerstone reagent in Boc-based solid-phase peptide synthesis (SPPS). The Boc group on the α-amino terminus is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[1] The ethyl ether on the tyrosine side chain remains stable under these conditions, preventing unwanted side reactions.

The Boc-SPPS Cycle

The incorporation of N-(Tert-butoxycarbonyl)-O-ethyltyrosine into a growing peptide chain follows the standard Boc-SPPS cycle, as illustrated in the workflow diagram below.

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 7. Method for preparing Boc-L-tyrosine by using (Boc)2O - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

Introduction: The Strategic Importance of N-Boc-O-ethyl-L-tyrosine

N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a pivotal amino acid derivative in the field of synthetic organic chemistry and pharmaceutical development. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ether on the phenolic side chain, makes it an indispensable building block in solid-phase peptide synthesis (SPPS) and the creation of complex bioactive molecules.[1] The Boc group provides robust, acid-labile protection for the α-amino group, a cornerstone of peptide chemistry.[2] Concurrently, the ethyl group permanently shields the reactive phenolic hydroxyl of the tyrosine side chain, preventing unwanted side reactions such as oxidation or acylation during peptide chain elongation. This modification also enhances the lipophilicity of the resulting peptide, which can improve membrane permeability and bioavailability in drug candidates.[1] Consequently, Boc-Tyr(Et)-OH is frequently incorporated into the synthesis of peptides with therapeutic potential in areas like neuropharmacology and oncology.[1] This guide provides a detailed examination of the primary synthetic pathways, offering field-proven insights into experimental choices and methodologies.

Retrosynthetic Analysis: Devising a Synthetic Strategy

The synthesis of Boc-Tyr(Et)-OH requires two key transformations: N-protection and O-alkylation. The strategic decision lies in the order of these operations. Two principal pathways are viable:

-

Pathway A: N-protection of L-tyrosine with a Boc group, followed by O-ethylation of the resulting N-Boc-L-tyrosine.

-

Pathway B: O-ethylation of L-tyrosine to form O-ethyl-L-tyrosine, followed by N-protection with a Boc group.

Pathway A is generally preferred in laboratory and industrial settings. Performing the Boc protection first yields N-Boc-L-tyrosine (Boc-Tyr-OH), a stable, commercially available intermediate.[3][4] This simplifies the subsequent ethylation, as the amino group is already masked, preventing competitive N-alkylation. The phenolic hydroxyl of Boc-Tyr-OH is more acidic than the carboxylic acid proton under specific basic conditions, allowing for selective deprotonation and subsequent alkylation.

Preferred Synthetic Pathway: N-Protection Followed by O-Ethylation

This pathway is the most direct and widely adopted method for preparing Boc-Tyr(Et)-OH. It leverages the differential reactivity of the functional groups on the L-tyrosine scaffold.

Step 1: N-Boc Protection of L-Tyrosine

The initial step involves the selective protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc)₂O.

Mechanism & Rationale: The reaction proceeds via nucleophilic attack of the lone pair of the amino group on one of the electrophilic carbonyl carbons of (Boc)₂O. The reaction is typically conducted under basic conditions (e.g., using NaHCO₃, K₂CO₃, or NaOH) to deprotonate the amino group, thereby increasing its nucleophilicity.[5] Maintaining a controlled pH is crucial; excessively high pH can lead to the formation of the undesired N,O-bis-Boc side product.[6] The use of a dioxane/water or THF/water solvent system facilitates the reaction by dissolving both the polar amino acid and the nonpolar (Boc)₂O.[5]

Step 2: O-Ethylation of N-Boc-L-tyrosine

The second step is the alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine. This is a classic example of the Williamson ether synthesis.[7][8]

Mechanism & Rationale: The Williamson ether synthesis is an Sɴ2 reaction involving an alkoxide nucleophile and an alkyl halide.[8][9] In this case, the phenoxide is generated by deprotonating the hydroxyl group of Boc-Tyr-OH with a suitable base. A strong base like sodium hydride (NaH) or a moderately strong base like sodium methoxide in methanol is effective.[10][11] The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr), displacing the halide leaving group to form the ether linkage.[9] The choice of a polar aprotic solvent like dimethylformamide (DMF) or methanol is advantageous as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[10][11]

Experimental Protocols & Data

Workflow Diagram: Preferred Synthesis of Boc-Tyr(Et)-OH

Caption: Overall workflow for the synthesis of Boc-Tyr(Et)-OH.

Detailed Step-by-Step Protocol (Pathway A)

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH)

-

Dissolution: Dissolve potassium carbonate (K₂CO₃, 1.5 eq) in a 1:1 mixture of deionized water and dioxane.

-

Addition of Tyrosine: Cool the solution to 0°C in an ice bath and add L-tyrosine (1.0 eq). Stir until fully suspended.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in dioxane dropwise to the cooled suspension.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Add water to the reaction mixture and then acidify to pH 4 with a saturated aqueous solution of potassium bisulfate (KHSO₄).

-

Extraction: Extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH, typically as a viscous oil or solid.[5] The product is often used in the next step without further purification.

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine (Boc-Tyr(Et)-OH)

-

Inert Atmosphere: Charge a round-bottom flask with N-Boc-L-tyrosine (1.0 eq) and dissolve it in anhydrous methanol.

-

Base Addition: Add a solution of 28% sodium methoxide (NaOMe) in methanol (2.1 eq) to the flask. Stir to form the sodium phenoxide and carboxylate salts.

-

Ethylating Agent: Add ethyl bromide (EtBr) or ethyl iodide (EtI) (1.4 eq) to the reaction mixture.

-

Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours (typically 3-5 hours).[11] Monitor the reaction by TLC.

-

Quenching & Workup: Upon completion, cool the mixture and add water to dissolve any salts.

-

pH Adjustment & Extraction: Neutralize the solution with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Boc-Tyr(Et)-OH.[11]

Data Summary & Comparison

| Parameter | Pathway A (Boc then Et) | Pathway B (Et then Boc) | Rationale & Field Insights |

| Overall Yield | High (Typically >80%) | Moderate to High | Pathway A avoids potential N,O-diethylation and other side reactions, leading to cleaner conversions and higher yields. |

| Purity | High | Moderate | The selectivity of the Boc protection step in Pathway A results in a cleaner crude intermediate, simplifying final purification. |

| Starting Materials | L-Tyrosine, (Boc)₂O | L-Tyrosine, Ethyl Iodide | Both pathways start from the same core material. Boc-Tyr-OH is also commercially available, allowing a one-step entry into Pathway A.[4] |

| Key Challenge | Preventing O-Boc formation | Preventing N,N-diethylation | In Pathway A, careful pH control is needed. In Pathway B, the free amino group can compete with the hydroxyl group for the ethylating agent. |

| Scalability | Excellent | Good | The robustness and high yields of Pathway A make it more suitable for industrial-scale production. |

Conclusion and Outlook

The synthesis of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine is most effectively and reliably achieved by first protecting the amino group of L-tyrosine with Boc-anhydride, followed by a Williamson ether synthesis to ethylate the phenolic side chain. This strategic sequence maximizes yield and purity by preventing common side reactions associated with the unprotected amino group. The resulting Boc-Tyr(Et)-OH is a high-value, versatile building block essential for the advancement of peptide-based therapeutics and complex molecule synthesis. Mastery of this synthetic route is a fundamental capability for researchers and professionals in drug development and medicinal chemistry.

References

- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Supporting information_OBC_rev1 . The Royal Society of Chemistry. [Link]

-

An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine . PubMed. [Link]

- CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.

- US7217835B2 - Production method of O-substituted tyrosine compound.

-

Boc-Tyr-OH, N-Boc-L-tyrosine; CAS 3978-80-1 . Aapptec Peptides. [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis . YouTube. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature . ResearchGate. [Link]

-

Williamson Ether Synthesis reaction . BYJU'S. [Link]

-

Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis . Utah Tech University. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. Boc-Tyr-OH 98 3978-80-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

Introduction: A Strategically Modified Building Block

An In-depth Technical Guide to N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine

This guide provides a comprehensive technical overview of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its fundamental properties, synthesis, applications, and analytical characterization, offering field-proven insights and detailed protocols to empower your scientific endeavors.

N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Boc-L-Tyr(Et)-OH, is a synthetic derivative of the natural amino acid L-tyrosine. Its structure is strategically modified with two key protective groups: the tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a stable ethyl ether linkage on the phenolic hydroxyl side chain. This dual-modification makes it an invaluable building block in peptide synthesis and pharmaceutical research.[1] The Boc group provides temporary protection for the amine, which can be selectively removed during synthesis, while the O-ethyl group offers a permanent modification that prevents unwanted side-chain reactions and enhances lipophilicity, a property that can improve membrane permeability and bioavailability in drug formulations.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. Boc-L-Tyr(Et)-OH is typically a white to off-white solid, and its key identifiers and properties are summarized below.[1][]

Chemical Structure

Caption: Chemical structure of N-(Tert-butoxycarbonyl)-O-ethyl-L-tyrosine.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 76757-91-0 | [1] |

| Alternate CAS | 247088-44-4 | [3] |

| Molecular Formula | C₁₆H₂₃NO₅ | [1][3] |

| Molecular Weight | 309.36 g/mol (or 309.4 g/mol ) | [1][3] |

| Appearance | White to off-white solid | [1][] |

| Melting Point | 87 - 91 °C | [1][] |

| Purity | ≥ 98% (HPLC) | [1][] |

| Storage | 0 - 8 °C, recommended in a cool, dark place | [1][] |

| Synonyms | Boc-L-Tyr(Et)-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-ethoxyphenyl)propanoic acid | [1][] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of Boc-L-Tyr(Et)-OH is typically achieved through a two-step process starting from L-tyrosine. The strategic order of these steps—N-protection followed by O-alkylation—is crucial for achieving high yield and purity.

Experimental Workflow: Synthesis of Boc-L-Tyr(Et)-OH

Caption: Generalized workflow for the synthesis of Boc-L-Tyr(Et)-OH.

Step-by-Step Methodology

Part A: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH) This initial step protects the nucleophilic α-amino group to prevent it from reacting during the subsequent O-ethylation.

-

Dissolution: Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.[4] Add triethylamine to create a basic environment, which deprotonates the amino group, increasing its nucleophilicity.[4]

-

Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) in one portion.[4] The deprotonated amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc bond.

-

Reaction: Remove the ice bath and stir the mixture at ambient temperature for approximately 18 hours.[4]

-

Workup: Concentrate the reaction mixture to remove the dioxane. Dilute the residue with water and perform an initial wash with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities. Acidify the aqueous layer to pH 1-3 with 1N HCl.[4] This protonates the carboxylic acid, making the Boc-L-Tyr-OH product extractable into an organic solvent.

-

Extraction: Extract the product from the acidified aqueous layer using ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent to yield Boc-L-Tyr-OH, often as a white foam.[4]

Part B: Synthesis of N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine (Boc-L-Tyr(Et)-OH) This step introduces the permanent ethyl group onto the phenolic side chain via a Williamson ether synthesis.

-

Deprotonation: Dissolve the Boc-L-Tyr-OH from Part A in a polar aprotic solvent like dimethylformamide (DMF). Add a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI), to the solution. The phenoxide ion attacks the electrophilic ethyl group, displacing the iodide and forming the ether linkage.

-

Reaction and Purification: Stir the reaction, possibly with gentle heating, until completion (monitored by TLC or HPLC). The final product is then purified from the reaction mixture, typically via aqueous workup followed by column chromatography on silica gel to yield pure Boc-L-Tyr(Et)-OH.

Core Applications in Research and Development

The unique structure of Boc-L-Tyr(Et)-OH makes it a preferred choice for chemists in both academic and industrial settings.[1]

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-L-Tyr(Et)-OH is as a building block in SPPS.[1] In this context, the Boc group serves as a temporary protecting group for the N-terminus, while the O-ethyl group is a permanent modification of the side chain.

Causality in SPPS:

-

Preventing Side-Chain Acylation: The phenolic hydroxyl group of tyrosine is nucleophilic and can be acylated during peptide coupling steps, leading to undesired branched peptides. The ethyl ether modification completely prevents this side reaction.

-

Enhanced Lipophilicity: The ethyl group increases the hydrophobicity of the tyrosine residue. This can be strategically used to modify the overall properties of the final peptide, potentially improving its ability to cross cell membranes or enhancing its interaction with hydrophobic pockets in target proteins.[1]

-

Boc-Chemistry Compatibility: The compound is fully compatible with the classic Boc-SPPS methodology, which involves using a strong acid like trifluoroacetic acid (TFA) for N-terminal deprotection.[5] The ether linkage on the side chain is stable to these acidic conditions.

Caption: Role of Boc-L-Tyr(Et)-OH in a single cycle of Boc-SPPS.

Drug Development and Medicinal Chemistry

Beyond standard peptide synthesis, Boc-L-Tyr(Et)-OH is leveraged to create novel drug candidates.[1] Its structural properties can be used to:

-

Improve Bioactivity: The ethylated side chain can alter the peptide's conformation and binding affinity to its biological target.

-

Enhance Metabolic Stability: The ether bond is generally more resistant to metabolic degradation than the free hydroxyl group, potentially increasing the in vivo half-life of a peptide therapeutic.

-

Serve as a Scaffold: The protected amino acid can act as a chiral starting material for the synthesis of more complex, non-peptidic small molecules.

Analytical Characterization

Confirming the identity and purity of Boc-L-Tyr(Et)-OH is essential for its reliable use. HPLC and NMR spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of Boc-protected amino acids.[1][]

-

Method: Reversed-phase HPLC (RP-HPLC) is typically used. The compound is separated on a C18 column using a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).[6]

-

Validation: Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, with standards typically requiring ≥98% purity.[1][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for each part of the molecule. Key expected shifts (in ppm, relative to TMS) include:

-

Ethyl Group: A triplet around 1.4 ppm (-CH₃) and a quartet around 4.0 ppm (-O-CH₂-).

-

Boc Group: A singlet integrating to 9 protons around 1.4 ppm.

-

Aromatic Protons: Two doublets in the range of 6.8-7.2 ppm.

-

Backbone Protons: Signals for the α-CH and β-CH₂ protons, typically between 2.8 and 4.5 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of all 16 unique carbons, including the carbonyls of the carboxylic acid and Boc group, the aromatic carbons, and the aliphatic carbons of the ethyl, Boc, and amino acid backbone.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of Boc-L-Tyr(Et)-OH are paramount to ensure safety and maintain product integrity.

Safety and Personal Protective Equipment (PPE)

While not classified as a highly hazardous substance, good laboratory practice should always be followed.

-

Handling: Use in a well-ventilated area to avoid breathing dust.[7][8] Limit all unnecessary personal contact.[7]

-

PPE: Wear protective gloves (e.g., nitrile), safety goggles with side protection, and a lab coat.[7][9]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[7] If in eyes, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1][10] The recommended storage temperature is between 0 and 8 °C.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Disposal

-

Procedure: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Handle uncleaned containers as you would the product itself.

References

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA – Chemistry and Biochemistry. [Link]

-

A chemoenzymatic synthesis of a deoxy sugar ester of N-Boc-protected L-tyrosine | Request PDF. ResearchGate. [Link]

-

L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]

-

Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]

-

Boc-O-ethyl-L-tyrosine (CAS 76757-91-0). Amino Acids - Iris Biotech. [Link]

-

HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

-

Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. peptide.com [peptide.com]

- 6. helixchrom.com [helixchrom.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com [carlroth.com]

- 10. BOC-L-Tyrosine | 3978-80-1 [chemicalbook.com]

A Technical Guide to the Properties, Synthesis, and Application of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Introduction: A Key Building Block in Modern Peptide Science

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a synthetically modified amino acid derivative of L-tyrosine. It serves as a critical building block for researchers and scientists engaged in peptide synthesis and the development of peptide-based therapeutics. Its structure is defined by two key modifications to the native tyrosine molecule: the protection of the α-amino group with an acid-labile tert-butoxycarbonyl (Boc) group and the protection of the side-chain phenolic hydroxyl group with a stable ethyl ether linkage.

This dual-protection scheme is central to its utility. In the context of Solid-Phase Peptide Synthesis (SPPS), the Boc group provides temporary protection of the N-terminus, which can be selectively removed at each coupling cycle, while the O-ethyl group offers robust, semi-permanent protection of the reactive hydroxyl side chain, preventing undesirable side reactions such as O-acylation.[1][2] The incorporation of the O-ethyl moiety can also confer advantageous physicochemical properties to the final peptide, such as increased lipophilicity, which may enhance membrane permeability and bioavailability.[3][] This guide provides an in-depth examination of the molecular characteristics, synthesis, and strategic applications of Boc-Tyr(Et)-OH for professionals in drug development and chemical biology.

Physicochemical and Molecular Properties

The precise molecular weight and associated properties of Boc-Tyr(Et)-OH are fundamental to its use in quantitative chemical synthesis. These characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 309.36 g/mol | [5][6] |

| Molecular Formula | C₁₆H₂₃NO₅ | [3][5] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid | [3] |

| CAS Number | 76757-91-0 | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 87 - 91 °C | [3] |

| Storage Conditions | 0 - 8 °C, under inert atmosphere | [3][6] |

Synthesis and Purification: A Validated Workflow

The synthesis of Boc-Tyr(Et)-OH is typically achieved through a sequential two-step process designed to ensure selective modification. The foundational logic is to first protect the more nucleophilic α-amino group before proceeding to the alkylation of the less reactive phenolic hydroxyl group. This strategy prevents undesired N-alkylation and the formation of complex product mixtures.

Synthesis Workflow Diagram

Caption: A two-step synthesis pathway for N-Boc-O-ethyl-L-tyrosine.

Experimental Protocol

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (Boc-Tyr-OH)

This initial step protects the α-amino group, rendering it unreactive for the subsequent O-alkylation reaction.

-

Dissolution: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water containing a mild base such as sodium bicarbonate or potassium carbonate (3 equivalents).[7]

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while stirring.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify to a pH of ~3 using 1N HCl or KHSO₄ solution.[7][8] The product will precipitate or can be extracted with ethyl acetate (3x volumes).

-

Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo to yield Boc-Tyr-OH, typically as a white foam or solid.[8] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

This step introduces the ethyl group onto the phenolic side chain. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the hydroxyl group.

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-Tyr-OH intermediate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C. Carefully add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Causality Note: NaH is a strong, irreversible base that deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion, which is necessary for the subsequent Sɴ2 reaction. Allow the mixture to stir for 30-60 minutes at 0°C.

-

Alkylation: Add ethyl iodide or bromoethane (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product should be purified using silica gel column chromatography to yield the final, pure N-Boc-O-ethyl-L-tyrosine.

Analytical Characterization for Quality Assurance

To ensure the synthesized material meets the standards required for drug development and peptide synthesis, a multi-modal analytical approach is essential for structure confirmation and purity assessment.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected ion peak for the protonated molecule [M+H]⁺ would be approximately m/z 310.16.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation. Key expected signals include: a singlet at ~1.4 ppm (9H, Boc group), a triplet at ~1.4 ppm and a quartet at ~4.0 ppm (ethyl group protons), and distinct aromatic signals corresponding to the 1,4-disubstituted benzene ring.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final product, which should ideally be ≥98% for use in peptide synthesis.[3]

Core Applications in Peptide Synthesis and Drug Development

The primary and most critical application of Boc-Tyr(Et)-OH is as a protected building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Role in Orthogonal Protection Strategy

SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions.[2] Boc-Tyr(Et)-OH is a perfect example of this principle in action:

-

Temporary N-α-Boc Group: This group is labile to moderately strong acids, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9] It is removed at the beginning of each coupling cycle to expose a free amine for reaction with the next incoming amino acid.

-

Permanent O-Ethyl Group: The ethyl ether linkage on the side chain is stable to the repetitive TFA treatments used for Boc deprotection. It remains intact throughout the entire peptide assembly process and is typically removed only during the final, harsh acidolytic cleavage step (e.g., using HF or TFMSA) that simultaneously cleaves the completed peptide from the solid support resin.[2]

This differential stability prevents the tyrosine side chain from participating in unwanted reactions during peptide elongation, ensuring the fidelity of the final peptide sequence.

SPPS Workflow Integration

The following diagram illustrates the incorporation of Boc-Tyr(Et)-OH into a growing peptide chain during a standard Boc-SPPS cycle.

Caption: Boc-SPPS cycle showing the incorporation of Boc-Tyr(Et)-OH.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is more than just a chemical compound with a defined molecular weight of 309.36 g/mol ; it is a highly engineered tool for precision peptide synthesis. Its rational design, incorporating both a temporary N-terminal protecting group and a stable side-chain protecting group, provides researchers with the control necessary to build complex peptide architectures. The insights into its synthesis, characterization, and strategic application provided in this guide underscore its value as an indispensable resource for professionals in the fields of drug discovery, biochemistry, and materials science.

References

-

Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA Chemistry and Biochemistry. [Link]

-

An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. PubMed, National Library of Medicine. [Link]

- Preparation method of L-tyrosine derivative (CN112920086A).

-

Supporting Information for Publication. The Royal Society of Chemistry. [Link]

-

Boc-tyr(boc)-OH | C19H27NO7. PubChem, National Institutes of Health. [Link]

-

tert-Butoxycarbonyl-tyrosine | C14H19NO5. PubChem, National Institutes of Health. [Link]

-

Boc-O-methyl-L-tyrosine | C15H21NO5. PubChem, National Institutes of Health. [Link]

-

Boc-Tyr(tBu)-OH. Aapptec Peptides. [Link]

-

Practical Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Boc-Tyr-OEt. Aapptec Peptides. [Link]

Sources

A Comprehensive Guide to the Solubility of N-(Tert-butoxycarbonyl)-O-ethyltyrosine in Organic Solvents

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, a crucial intermediate in peptide synthesis and pharmaceutical development, exhibits a varied solubility profile that is critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a detailed examination of the physicochemical properties of N-(Tert-butoxycarbonyl)-O-ethyltyrosine and the theoretical principles governing its solubility. We present a qualitative solubility profile in a range of common organic solvents, supported by a robust, step-by-step experimental protocol for quantitative determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and deploy this versatile amino acid derivative.

Introduction to N-(Tert-butoxycarbonyl)-O-ethyltyrosine

N-(Tert-butoxycarbonyl)-O-ethyltyrosine, often abbreviated as Boc-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and an ethyl group on the phenolic hydroxyl. These modifications are essential in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), as they prevent unwanted side reactions at the amine and hydroxyl functionalities, allowing for controlled, sequential peptide chain elongation. Understanding the solubility of this compound is a paramount concern, directly impacting reaction kinetics, purification efficiency, and the development of scalable manufacturing processes.

Physicochemical Properties Governing Solubility

The solubility of Boc-Tyr(Et)-OH is a direct consequence of its molecular structure. The molecule possesses both nonpolar and polar characteristics, making its interaction with solvents a nuanced interplay of forces.

-

Molecular Structure: The core tyrosine structure provides a rigid aromatic backbone.

-

Boc Group: The bulky and nonpolar tert-butyl group significantly increases the molecule's lipophilicity, favoring solubility in nonpolar to moderately polar organic solvents.

-

Ethyl Group: The ethyl ether on the phenolic hydroxyl further enhances lipophilicity and prevents the formation of hydrogen bonds through that hydroxyl group, which would otherwise increase polarity.

-

Carboxylic Acid: The free carboxylic acid moiety is a polar, hydrogen-bond-donating group, conferring a degree of solubility in polar solvents.

This amphipathic nature—possessing both hydrophobic (Boc, ethyl, aromatic ring) and hydrophilic (carboxylic acid) regions—dictates that optimal solubility is often found in solvents that can effectively solvate both ends of the molecule.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar carboxylic acid group of Boc-Tyr(Et)-OH.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the carboxylic acid group. Their carbon-rich structures can also solvate the nonpolar portions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they can solvate the nonpolar regions of Boc-Tyr(Et)-OH, they are generally poor solvents for the polar carboxylic acid group, leading to overall low solubility.

Solubility Profile in Common Organic Solvents

Precise quantitative solubility data for N-(Tert-butoxycarbonyl)-O-ethyltyrosine is not always published in extensive detail. However, based on its structure and data from chemical suppliers, a general qualitative profile can be established. For precise quantitative needs, experimental determination is strongly recommended as outlined in Section 6.0.

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale |

| Dichloromethane (DCM) | Moderately Polar Aprotic | Soluble | Balances solvation of both polar and nonpolar regions effectively. |

| Chloroform | Moderately Polar Aprotic | Soluble | Similar to DCM, provides good overall solvation. |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Often used in extraction and chromatography for this class of compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can interact with the carboxylic acid while the ring solvates the nonpolar parts. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent in reversed-phase chromatography for peptides and their derivatives. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent, excellent for solvating protected amino acids. |

-

Methanol (MeOH) | Polar Protic | Soluble | The alcohol group effectively solvates the carboxylic acid. | | Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, provides good solubility. | | Water | Polar Protic | Insoluble | The large nonpolar groups (Boc, ethyl) dominate, leading to very poor aqueous solubility. | | Hexanes/Heptane | Nonpolar | Insoluble | Fails to effectively solvate the polar carboxylic acid group. | | Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Pi-stacking interactions with the tyrosine ring may afford slight solubility, but it is generally low. |

Note: "Soluble" generally implies a solubility of >10 mg/mL. This table is a guide; empirical testing is essential for process-specific concentrations.

Experimental Protocol for Solubility Determination

The Shake-Flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

N-(Tert-butoxycarbonyl)-O-ethyltyrosine

-

Selected organic solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-(Tert-butoxycarbonyl)-O-ethyltyrosine to a vial (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the concentration of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined empirically if the process is sensitive to temperature variations.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Purity of Solvent: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, dry solvents for reliable and reproducible results.

Applications in Drug Development and Peptide Synthesis

-

Reaction Chemistry: Choosing a solvent in which reactants are highly soluble is critical for achieving optimal reaction rates and yields in peptide coupling reactions.

-

Purification: Solubility differences are exploited during purification. A compound might be dissolved in a good solvent for chromatography but precipitated from a solution by adding an anti-solvent in which it is poorly soluble for crystallization.

-

Formulation: For drug candidates, understanding solubility in various pharmaceutically acceptable solvents is a fundamental step in developing a stable and bioavailable dosage form.

Conclusion

N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a lipophilic, protected amino acid with good solubility in a range of polar aprotic and moderately polar organic solvents, and poor solubility in nonpolar solvents and water. While this guide provides a strong theoretical and qualitative framework, the importance of empirical determination using standardized methods like the shake-flask protocol cannot be overstated for process-specific applications. A thorough understanding of its solubility behavior is essential for optimizing its use in synthesis, purification, and formulation, ultimately enabling more efficient and robust scientific outcomes.

References

(Note: As a language model, I cannot generate a real-time, comprehensive list of peer-reviewed articles with clickable links on this specific topic. The following represents the types of authoritative sources that would be cited.)

-

PubChem Database: N-(tert-Butoxycarbonyl)-O-ethyl-L-tyrosine. Source: National Center for Biotechnology Information. URL: [Link]

-

Guideline for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Source: U.S. Food and Drug Administration. URL: [Link] (Provides context on standardized solubility determination).

-

Solid-Phase Peptide Synthesis: A Practical Approach. Source: Atherton, E. & Sheppard, R.C. (1989), IRL Press. URL: (Link to a digital version or abstract, e.g., [Link])

N-(Tert-butoxycarbonyl)-O-ethyltyrosine NMR and mass spectrometry data

An In-Depth Technical Guide to the NMR and Mass Spectrometry Characterization of N-(Tert-butoxycarbonyl)-O-ethyltyrosine

Introduction

N-(tert-butoxycarbonyl)-O-ethyltyrosine, commonly abbreviated as Boc-Tyr(Et)-OH, is a chemically modified amino acid derivative of significant importance in the fields of medicinal chemistry and peptide synthesis. As a key building block, it is incorporated into peptide sequences to enhance pharmacological properties such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The ethylation of the phenolic hydroxyl group of tyrosine prevents unwanted side reactions and allows for precise modifications, while the tert-butoxycarbonyl (Boc) protecting group on the amine terminus facilitates controlled, stepwise peptide elongation.[][2]

The unambiguous structural confirmation and purity assessment of Boc-Tyr(Et)-OH are paramount to ensure the integrity of the final peptide product. This guide provides a detailed technical overview of the two primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings, practical experimental protocols, and detailed data interpretation, offering researchers a comprehensive reference for the characterization of this vital compound.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with an understanding of the molecule's fundamental structure and properties.

Caption: Molecular Structure of N-(Tert-butoxycarbonyl)-O-ethyltyrosine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₂₃NO₅ | [3][4] |

| Molecular Weight | 309.36 g/mol | [3][4] |

| CAS Number | 76757-91-0 or 247088-44-4 | [3][4] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is directly dependent on proper sample preparation and instrument setup.

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of Boc-Tyr(Et)-OH directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for good solubility. For compounds with exchangeable protons (like the carboxylic acid and N-H protons), Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can also be used.[5]

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and an appropriate relaxation delay (e.g., 1-2 seconds).

-

Acquire a standard ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The predicted spectrum of Boc-Tyr(Et)-OH in CDCl₃ is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~ 7.05 | Doublet (d) | 2H | Ar-H (ortho to -CH₂) | Aromatic protons ortho to the alkyl substituent are typically downfield due to the ring current. |

| ~ 6.80 | Doublet (d) | 2H | Ar-H (ortho to -OEt) | The electron-donating ethoxy group shields these protons, shifting them upfield relative to the other aromatic protons. |

| ~ 5.0 | Broad Doublet (br d) | 1H | NH | The N-H proton signal is often broad due to quadrupole effects and chemical exchange. Its coupling to the α-proton may be observed. |

| ~ 4.50 | Multiplet (m) | 1H | α-CH | This chiral proton is coupled to the adjacent β-protons and the N-H proton, resulting in a complex multiplet. |

| ~ 3.95 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The quartet arises from coupling to the three protons of the adjacent methyl group. |

| ~ 3.05 | Multiplet (m) | 2H | β-CH₂ | These diastereotopic protons are coupled to the α-proton and to each other, often presenting as a complex multiplet or two separate signals. |

| ~ 1.40 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet. |

| ~ 1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ | The triplet is due to coupling with the two protons of the adjacent methylene group. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~ 174-176 | C =O (Carboxylic Acid) | The carboxylic acid carbon is highly deshielded and appears far downfield. |

| ~ 157-158 | C =O (Boc Carbonyl) | The urethane carbonyl carbon is also downfield, characteristic of this functional group. |

| ~ 155-156 | Ar-C -OEt | The aromatic carbon directly attached to the oxygen is significantly deshielded. |

| ~ 130-131 | Ar-C H (ortho to -CH₂) | Aromatic CH carbons typically resonate in this region. |

| ~ 129-130 | Ar-C -CH₂ | The quaternary aromatic carbon attached to the side chain. |

| ~ 114-115 | Ar-C H (ortho to -OEt) | Shielded by the electron-donating ethoxy group. |

| ~ 79-81 | -C (CH₃)₃ (Boc Quaternary) | The quaternary carbon of the Boc group is a key diagnostic peak.[6][7] |

| ~ 63-64 | -O-C H₂-CH₃ | The methylene carbon attached to the phenolic oxygen. |

| ~ 54-56 | α-C H | The chiral alpha-carbon of the amino acid backbone. |

| ~ 37-38 | β-C H₂ | The methylene carbon of the tyrosine side chain. |

| ~ 28.0-28.5 | -C(C H₃)₃ (Boc Methyls) | The three equivalent methyl carbons of the Boc group give a strong signal.[6][7] |

| ~ 14-15 | -O-CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and investigating its structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like Boc-Tyr(Et)-OH.

Experimental Protocol: ESI-MS Analysis

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

-

Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

MS Data Interpretation and Fragmentation Pathway

The ESI-MS spectrum will confirm the molecular weight and provide structural clues through characteristic fragmentation patterns.[8][9]

Caption: Key ESI-MS Fragmentation Pathways for Boc-Tyr(Et)-OH.

Expected Mass Peaks (Positive Ion Mode):

| m/z (Da) | Ion | Description | Causality and Insights |

| 310.16 | [M+H]⁺ | Protonated Molecular Ion | The primary ion observed, confirming the molecular weight of the compound. |

| 332.14 | [M+Na]⁺ | Sodium Adduct | Often observed as a secondary peak, especially if sodium salts are present. Useful for confirmation. |

| 254.10 | [M+H - 56]⁺ | Loss of Isobutylene | A characteristic fragmentation of the Boc group, proceeding through a rearrangement mechanism.[10][11] This is a highly diagnostic peak. |

| 210.11 | [M+H - 100]⁺ | Loss of the entire Boc group | This fragmentation results in the protonated O-ethyltyrosine molecule, confirming the core amino acid structure.[12] |

| 164.09 | [M+H - 100 - 46]⁺ | Subsequent loss of formic acid (HCOOH) | Following the loss of the Boc group, the free amino acid can lose the elements of formic acid from the carboxylic acid group. |

Conclusion

The structural integrity and purity of N-(Tert-butoxycarbonyl)-O-ethyltyrosine can be unequivocally established through the synergistic use of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecule's covalent framework, with characteristic signals for the Boc group, the ethyl ether moiety, and the tyrosine backbone. ESI-mass spectrometry serves as a robust complementary technique, confirming the compound's molecular weight and revealing diagnostic fragmentation patterns, most notably the loss of isobutylene from the Boc protecting group. Together, these analytical methods form a self-validating system, providing researchers and drug development professionals with the confidence required for its application in complex synthetic procedures.

References

-

Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry, 26(22), 2591-600. Available at: [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information for an unspecified article. This source provides representative NMR and MS data for various organic compounds, including some with Boc protecting groups. Available at: [Link]

-

Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. Available at: [Link]

-

ScienceOpen. (n.d.). Supporting Information for an unspecified article. This document contains example NMR data for Boc-protected amino acids. Available at: [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]

-

Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1871-82. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information for an unspecified article. This document provides ¹H NMR data for BOC-(L)-Tyr(OH)-OH. Available at: [Link]

-